molecular formula C18H18N2O5S B2979015 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide CAS No. 339016-95-4

2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

Cat. No.: B2979015
CAS No.: 339016-95-4
M. Wt: 374.41
InChI Key: ZQBYMXVAIVCLRF-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the core benzene sulfonamide structure. The process may include:

  • Benzene Sulfonation: : Treating benzene with sulfuric acid to introduce the sulfonamide group.

  • Dimethoxylation: : Introducing methoxy groups at the 2 and 5 positions of the benzene ring.

  • Isoxazole Formation: : Synthesizing the isoxazole ring by reacting the appropriate precursors under controlled conditions.

  • Phenyl Group Addition: : Attaching the phenyl group to the isoxazole ring.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: : Converting the sulfonamide group to sulfonic acid.

  • Reduction: : Reducing the nitro group to an amine.

  • Substitution: : Replacing one of the methoxy groups with another functional group.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as iron or tin chloride.

  • Substitution: : Utilizing nucleophiles or electrophiles under specific conditions.

Major Products Formed

  • Sulfonic Acid: : Resulting from the oxidation of the sulfonamide group.

  • Amine: : Formed by the reduction of the nitro group.

  • Substituted Derivatives: : Various functional groups replacing the methoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules

Biology

In biological research, 2,5-dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or as a tool for studying biological processes.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It may be used as a precursor for developing new pharmaceuticals or as a probe to understand disease mechanisms.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxy-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide

  • 2,5-Dimethoxy-N-[(3-phenyl-5-thiazolyl)methyl]benzenesulfonamide

  • 2,5-Dimethoxy-N-[(3-phenyl-5-pyrazolyl)methyl]benzenesulfonamide

Uniqueness

This compound stands out due to its specific isoxazole ring, which imparts unique chemical and biological properties compared to its thiazole and pyrazole analogs

Properties

IUPAC Name

2,5-dimethoxy-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-23-14-8-9-17(24-2)18(11-14)26(21,22)19-12-15-10-16(20-25-15)13-6-4-3-5-7-13/h3-11,19H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBYMXVAIVCLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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